molecular formula C19H22N2O3S B2915686 Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate CAS No. 913247-25-3

Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate

Cat. No.: B2915686
CAS No.: 913247-25-3
M. Wt: 358.46
InChI Key: DNUIRGCNUJGMEQ-UHFFFAOYSA-N
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Description

Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate is a chemical compound with the molecular formula C19H22N2O3S and a molecular weight of 358.46. This compound is primarily used in proteomics research and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate involves multiple steps. One common method includes the reaction of 4-aminophenylthiol with acetyl chloride to form 4-aminophenylthioacetyl chloride. This intermediate is then reacted with butyl 4-aminobenzoate under controlled conditions to yield the final product. The reaction typically requires an inert atmosphere and specific temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and efficiency. Quality control measures are implemented to ensure the product meets the required specifications for research applications .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The pathways involved in these interactions are crucial for understanding the compound’s effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate is unique due to the presence of both the thioacetyl and benzoate groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

butyl 4-[[2-(4-aminophenyl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-2-3-12-24-19(23)14-4-8-16(9-5-14)21-18(22)13-25-17-10-6-15(20)7-11-17/h4-11H,2-3,12-13,20H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUIRGCNUJGMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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